molecular formula C11H13NO B8569593 5-Ethoxy-2-methylindole

5-Ethoxy-2-methylindole

Cat. No.: B8569593
M. Wt: 175.23 g/mol
InChI Key: WUHIKCJBSKWNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methylindole is a substituted indole derivative characterized by an ethoxy group at the 5-position and a methyl group at the 2-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their presence in natural products and pharmaceuticals. For instance, 5-ethoxy-substituted indoles can be prepared via condensation of nitrobenzaldehyde derivatives with nitroalkanes, followed by reduction using agents like titanium(II) chloride . The ethoxy group enhances electron density in the aromatic ring, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-ethoxy-2-methyl-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-13-10-4-5-11-9(7-10)6-8(2)12-11/h4-7,12H,3H2,1-2H3

InChI Key

WUHIKCJBSKWNIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 5-Methoxy-2-methylindole : Substitutes ethoxy with methoxy at position 3.
  • 5-Methoxyindole : Lacks the 2-methyl group but shares the 5-methoxy substituent.
  • 5-Methoxy-2,4-dimethylindole : Adds a methyl group at position 4, altering steric and electronic properties.
Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility
5-Ethoxy-2-methylindole C₁₁H₁₃NO ~175.23* 5-ethoxy, 2-methyl Not reported Likely low in water
5-Methoxy-2-methylindole C₁₀H₁₁NO 161.20 5-methoxy, 2-methyl Not reported Low (similar esters insoluble)
5-Methoxyindole C₉H₉NO 147.17 5-methoxy 56–58 Low in water
5-Methoxy-2,4-dimethylindole C₁₁H₁₃NO 175.23 5-methoxy, 2-methyl, 4-methyl Not reported Not reported

*Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

  • Solubility : Ethoxy and methyl substituents lower water solubility compared to simpler indoles (e.g., 5-methoxyindole).
  • Bioactivity : Methoxy and ethoxy groups are common in bioactive indoles; for example, 5-methoxyindole derivatives exhibit antiviral and antioxidant properties. Ethoxy analogs may improve metabolic stability due to reduced oxidative degradation.
  • Thermal Stability : Higher molecular weight and alkyl substituents (e.g., ethoxy) likely increase melting points compared to 5-methoxyindole.

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